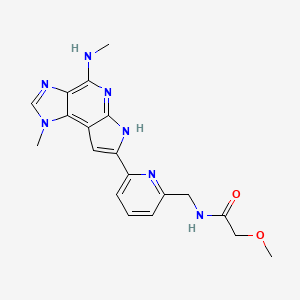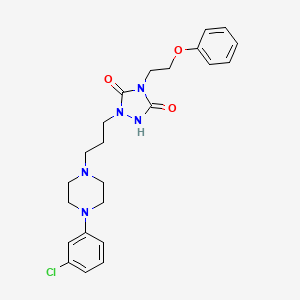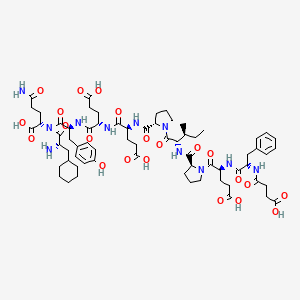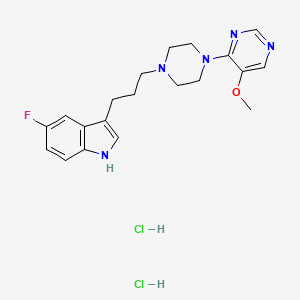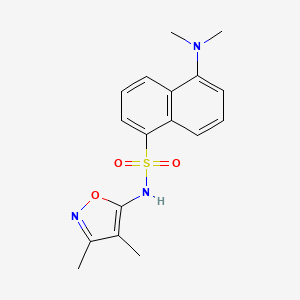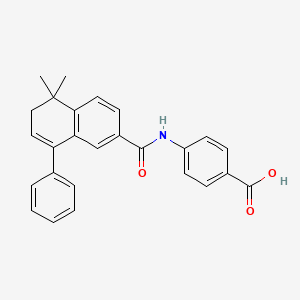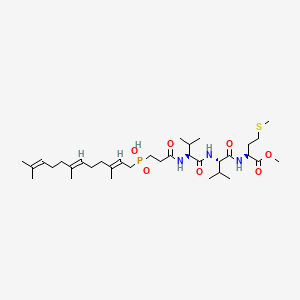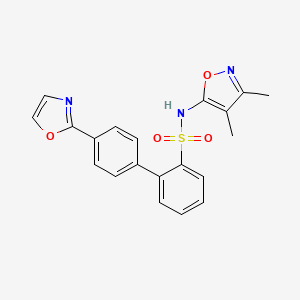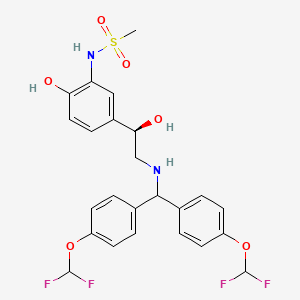![molecular formula C21H21NO4 B1667240 4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid CAS No. 215307-86-1](/img/structure/B1667240.png)
4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid
概要
説明
科学的研究の応用
BMS 753 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of retinoic acid receptors.
Biology: BMS 753 is employed in cell differentiation studies, particularly in embryonal carcinoma cells.
Medicine: The compound is investigated for its potential therapeutic effects in diseases related to retinoic acid receptor dysfunction.
Industry: BMS 753 is used in the development of new pharmaceuticals targeting retinoic acid receptors
Safety and Hazards
The compound is classified under the GHS07 hazard category . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .
作用機序
BMS 753 exerts its effects by selectively binding to retinoic acid receptor alpha (RARα). This binding activates the receptor, leading to the transcription of target genes involved in cell differentiation and proliferation. The compound does not significantly affect other retinoic acid receptors, such as RARγ, making it highly specific .
生化学分析
Biochemical Properties
4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. For instance, this compound may inhibit enzymes by mimicking the substrate and competitively binding to the enzyme’s active site .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Additionally, this compound can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These changes in gene expression can subsequently affect cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions with the target biomolecule. This binding can lead to conformational changes in the biomolecule, thereby altering its activity. For example, this compound may inhibit an enzyme by stabilizing its inactive conformation . Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and reduced efficacy . Long-term studies have also indicated that continuous exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects on cellular function, such as enhanced cell signaling and improved metabolic activity . At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s effects transition from beneficial to harmful at a specific dosage . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic reactions . For instance, this compound may inhibit or activate enzymes that play a crucial role in the synthesis or degradation of metabolites . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes by transporter proteins, facilitating its intracellular accumulation . Additionally, this compound can bind to specific proteins within the cell, influencing its localization and distribution . These interactions are critical for the compound’s bioavailability and overall efficacy in biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, affecting mitochondrial function and cellular metabolism . The precise subcellular localization of this compound is essential for its specific biochemical and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BMS 753 involves multiple steps, starting with the preparation of the indanone derivative. The key steps include:
Formation of the Indanone Core: The indanone core is synthesized through a Friedel-Crafts acylation reaction.
Introduction of the Tetramethyl Group: The tetramethyl group is introduced via alkylation reactions.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the indanone derivative and benzoic acid
Industrial Production Methods
While specific industrial production methods for BMS 753 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
化学反応の分析
Types of Reactions
BMS 753 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BMS 753 .
類似化合物との比較
Similar Compounds
BMS-189453: Another retinoic acid receptor agonist with broader specificity.
BMS-986124: A selective agonist for retinoic acid receptor gamma (RARγ).
9-cis-Retinoic Acid: A natural ligand for retinoic acid receptors with less specificity
Uniqueness
BMS 753 is unique due to its high specificity for retinoic acid receptor alpha (RARα) and its potent agonistic activity. This specificity makes it a valuable tool for studying the distinct roles of RARα in various biological processes .
特性
IUPAC Name |
4-[(1,1,3,3-tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-20(2)15-10-7-13(11-16(15)21(3,4)19(20)26)17(23)22-14-8-5-12(6-9-14)18(24)25/h5-11H,1-4H3,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBPBWUZXBYJDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(C1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215307-86-1 | |
| Record name | 215307-86-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




